molecular formula C14H26N2O4 B1174729 dextrin 2-sulfate CAS No. 142985-55-5

dextrin 2-sulfate

Cat. No.: B1174729
CAS No.: 142985-55-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextrin 2-sulfate (D2S) is a sulfated polysaccharide derived from dextrin, a product of starch hydrolysis. Its synthesis involves sulfation at the C2 position of glucose units using sulfur trioxide-trimethylamine complexes under alkaline conditions, followed by dialysis and lyophilization . Structural characterization via infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirms the sulfation pattern and degree of substitution (DS) . D2S exhibits potent anti-HIV-1 activity by binding to cell surface receptors on activated peripheral blood mononuclear cells (PBMN), thereby blocking viral entry . Its low anticoagulant activity and high specificity make it a promising therapeutic candidate .

Properties

CAS No.

142985-55-5

Molecular Formula

C14H26N2O4

Synonyms

dextrin 2-sulfate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Anti-HIV-1 Activity of Sulfated Dextrin Derivatives

Compound IC95 (nM) vs. HIV-1 MN IC95 Range vs. Primary HIV-1 Strains (nM)
Dextrin 2-sulfate (D2S) 230 230–3,700
Dextrin 6-sulfate ~230 Not reported
Dextrin 2,3,6-trisulfate ~230 Not reported
Dextrin 3-sulfate >10,000 Not reported

D2S, dextrin 6-sulfate, and dextrin 2,3,6-trisulfate exhibit comparable anti-HIV-1 activity (IC95 ~230 nM) against the laboratory-adapted HIV-1 MN strain. However, D2S demonstrates broader efficacy against five primary HIV-1 strains, with IC95 values ranging from 230–3,700 nM depending on viral tropism . In contrast, dextrin 3-sulfate shows minimal activity (IC95 >10,000 nM), underscoring the critical role of sulfation at C2/C6 positions for antiviral potency .

Anticoagulant Activity

Table 2: Anticoagulant Effects of Sulfated Dextrin Derivatives

Compound Thrombus Formation Time (s) Anticoagulant Activity Relative to D2S
This compound (D2S) Shortest Low
Dextrin 6-sulfate Moderate Moderate
Dextrin 2,3,6-trisulfate Longest High

D2S exhibits the shortest thrombus formation time, indicating low anticoagulant activity, while dextrin 2,3,6-trisulfate shows prolonged thrombus formation due to higher sulfation density . This inverse relationship between antiviral specificity and anticoagulant activity highlights D2S’s therapeutic advantage: high anti-HIV-1 efficacy with minimized bleeding risks.

Binding Affinity and Mechanism

Table 3: Binding Parameters of D2S and Analogs

Compound Kd (nM) Bmax (pmol/10⁶ cells) Cell Type Tested
D2S 82 ± 14 4.8 ± 0.3 HPB-ALL (activated T cells)
Dextrin 6-sulfate Competed with D2S binding Not quantified HPB-ALL
Dextrin 2,3,6-trisulfate Competed with D2S binding Not quantified HPB-ALL

D2S binds saturably and specifically to activated T cells (e.g., HPB-ALL) with a dissociation constant (Kd) of 82 ± 14 nM and a maximum binding capacity (Bmax) of 4.8 ± 0.3 pmol/10⁶ cells . Dextrin 6-sulfate and trisulfate compete with D2S for binding, suggesting shared receptor targets, likely sulfated glycoproteins on activated PBMN cells . Non-sulfated derivatives (e.g., hydroxypropyl-trimethylammonium salts) lack binding and antiviral activity, confirming sulfate groups as essential for interaction .

Key Findings and Implications

  • Sulfation Position Dictates Activity : C2 and C6 sulfation are critical for anti-HIV-1 activity, while C3 sulfation diminishes efficacy .
  • Specificity vs. Anticoagulant Trade-off : Higher sulfation (e.g., trisulfate) increases anticoagulant effects, rendering D2S optimal for antiviral use .
  • Clinical Relevance: D2S’s ability to inhibit primary HIV-1 strains (IC95 230–3,700 nM) and low cytotoxicity (non-toxic at 7.4 pM) position it as a viable candidate for pre-exposure prophylaxis or combination therapies .

Q & A

Basic Research Questions

Q. How is dextrin 2-sulfate synthesized and characterized in experimental settings?

  • Methodological Answer : this compound is synthesized via sulfation of dextrin using chlorosulfonic acid or sulfur trioxide in controlled conditions. Post-synthesis, structural integrity is confirmed using Fourier-transform infrared spectroscopy (FTIR) to identify sulfate ester bonds (S-O stretching at ~1250 cm⁻¹) and nuclear magnetic resonance (NMR) to verify substitution patterns. Degree of sulfation (DS) is quantified via elemental analysis or turbidimetric barium chloride-gelatin assays .

Q. What analytical techniques are used to confirm the sulfation degree and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies sulfate group incorporation.
  • NMR (¹H/¹³C) : Resolves substitution patterns and anomeric configurations.
  • Size-exclusion chromatography (SEC) : Determines molecular weight distribution.
  • Elemental analysis : Measures sulfur content to calculate DS.
    Cross-validation of these methods ensures reproducibility, as highlighted in studies on sulfated polysaccharides .

Q. What standard assays evaluate the anti-HIV-1 activity of this compound?

  • Methodological Answer : Anti-HIV-1 efficacy is tested using:

  • Viral inhibition assays : Co-culture compounds with HIV-1 strains (e.g., MN or primary isolates) in T-cell lines (e.g., C8166), followed by p24 antigen quantification via ELISA to determine IC₉₅ values.
  • Receptor-binding studies : Competitive inhibition assays using CD4+ cells (e.g., HPB-ALL) to assess blockage of gp120-CD4 interactions .

Advanced Research Questions

Q. How does the sulfation degree of this compound influence its bioactivity, and what experimental designs optimize this relationship?

  • Methodological Answer : Systematic variation of sulfation conditions (e.g., reagent ratio, temperature) allows DS modulation. Bioactivity is assessed via dose-response curves in viral inhibition assays. Factorial designs (e.g., 3×3 matrices) can identify optimal DS ranges, while ANOVA or regression models analyze significance. For example, DS ≥1.5 enhances HIV-1 inhibition by improving electrostatic interactions with viral glycoproteins .

Q. How can researchers resolve contradictions in the reported anti-HIV-1 efficacy of this compound across different experimental models?

  • Methodological Answer : Discrepancies (e.g., in vitro vs. ex vivo results) require:

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell type, viral strain).
  • Standardized protocols : Adopt uniform assay conditions (e.g., viral load, incubation time) as per guidelines for antiviral testing .
  • Mechanistic studies : Use surface plasmon resonance (SPR) to quantify binding kinetics to CD4/gp120, isolating structure-activity relationships .

Q. What methodological approaches are recommended for studying the in vivo stability and pharmacokinetics of this compound?

  • Methodological Answer :

  • Stability assays : Incubate this compound in simulated physiological fluids (e.g., plasma, gastric fluid) and monitor degradation via SEC or mass spectrometry.
  • Pharmacokinetic studies : Use radiolabeled (³⁵S) this compound in rodent models, with timed blood/tissue sampling and scintillation counting to determine half-life and biodistribution.
  • Toxicity screening : Conduct MTT assays on primary human cells to rule off-target effects .

Q. How can conflicting data on the immunomodulatory effects of this compound be reconciled?

  • Methodological Answer : Discrepancies may arise from batch variability or assay sensitivity. Solutions include:

  • Batch characterization : Mandate DS, molecular weight, and purity reporting (≥95% via HPLC).
  • Multi-laboratory validation : Collaborative studies using shared reference standards to minimize inter-lab variability.
  • Dose-response profiling : Test wide concentration ranges (e.g., 0.1–100 µg/mL) to identify biphasic effects .

Methodological Guidance for Data Analysis

Q. What statistical methods are appropriate for analyzing dose-dependent antiviral activity?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀/IC₉₅ values. Pair with DMRT (Duncan’s Multiple Range Test) for post-hoc comparisons of treatment groups, ensuring α=0.05 significance thresholds. Replicate experiments ≥3 times to confirm reproducibility .

Q. How should researchers address replication challenges in sulfated polysaccharide studies?

  • Methodological Answer : Publish detailed synthesis protocols (e.g., molar ratios, reaction times) in supplementary materials. Use commercial dextrin with certified molecular weight (e.g., Sigma-Aldrich) as a starting material. Validate results using orthogonal techniques (e.g., NMR + FTIR) to confirm structural consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.